molecular formula C12H9BrN4OS B12587818 6-[(2-bromophenyl)methylsulfanyl]-9H-purin-2-ol CAS No. 646510-75-0

6-[(2-bromophenyl)methylsulfanyl]-9H-purin-2-ol

Cat. No.: B12587818
CAS No.: 646510-75-0
M. Wt: 337.20 g/mol
InChI Key: YHFOWZBCZFKUFL-UHFFFAOYSA-N
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Description

6-[(2-bromophenyl)methylsulfanyl]-9H-purin-2-ol is a chemical compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a bromophenyl group attached to a purine ring via a methylsulfanyl linkage. Purine derivatives are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(2-bromophenyl)methylsulfanyl]-9H-purin-2-ol typically involves multi-step organic reactions. One common method starts with the bromination of a phenylmethylsulfanyl precursor, followed by coupling with a purine derivative. The reaction conditions often require the use of catalysts such as palladium and bases like potassium carbonate to facilitate the coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

6-[(2-bromophenyl)methylsulfanyl]-9H-purin-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, palladium catalysts.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Phenyl derivatives.

    Substitution: Amino or thiol-substituted purine derivatives.

Scientific Research Applications

6-[(2-bromophenyl)methylsulfanyl]-9H-purin-2-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-viral activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-[(2-bromophenyl)methylsulfanyl]-9H-purin-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can enhance the binding affinity of the compound to its target, while the purine ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[(2-bromophenyl)methylsulfanyl]-9H-purin-2-ol is unique due to its specific combination of a bromophenyl group and a purine ring. This combination can result in distinct biological activities and binding properties compared to similar compounds with different ring structures or substituents.

Properties

CAS No.

646510-75-0

Molecular Formula

C12H9BrN4OS

Molecular Weight

337.20 g/mol

IUPAC Name

6-[(2-bromophenyl)methylsulfanyl]-3,7-dihydropurin-2-one

InChI

InChI=1S/C12H9BrN4OS/c13-8-4-2-1-3-7(8)5-19-11-9-10(15-6-14-9)16-12(18)17-11/h1-4,6H,5H2,(H2,14,15,16,17,18)

InChI Key

YHFOWZBCZFKUFL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CSC2=NC(=O)NC3=C2NC=N3)Br

Origin of Product

United States

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